![molecular formula C13H10INO4S B14148811 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene CAS No. 89303-17-3](/img/structure/B14148811.png)
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is an organic compound that features a benzenesulfonyl group, an iodine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene typically involves multiple steps One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group This is followed by iodination to add the iodine atomThe reaction conditions often include the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids or other derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 2-[(Benzenesulfonyl)methyl]-4-amino-1-nitrobenzene.
Oxidation: Formation of benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene involves its ability to participate in various chemical reactions due to its functional groups. The nitro group can undergo reduction, the iodine atom can be substituted, and the benzenesulfonyl group can be oxidized or further functionalized. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical synthesis and research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Benzenesulfonyl)methyl]benzoic acid
- Benzenesulfonamide derivatives
- Benzenesulfonic acid derivatives
Uniqueness
2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene is unique due to the presence of both an iodine atom and a nitro group on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for specialized applications .
Propriétés
Numéro CAS |
89303-17-3 |
|---|---|
Formule moléculaire |
C13H10INO4S |
Poids moléculaire |
403.19 g/mol |
Nom IUPAC |
2-(benzenesulfonylmethyl)-4-iodo-1-nitrobenzene |
InChI |
InChI=1S/C13H10INO4S/c14-11-6-7-13(15(16)17)10(8-11)9-20(18,19)12-4-2-1-3-5-12/h1-8H,9H2 |
Clé InChI |
QLCLVELIIUQITE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC(=C2)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
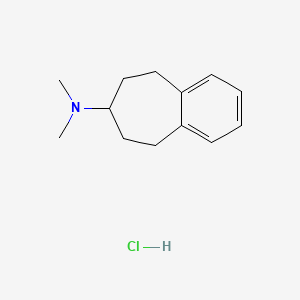
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)

![4-[5-(4-Methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B14148740.png)
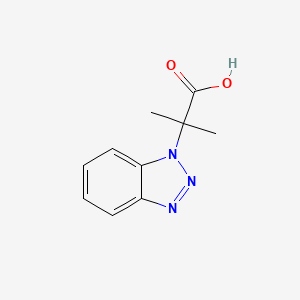
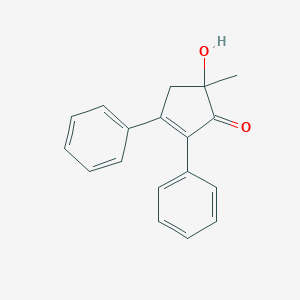
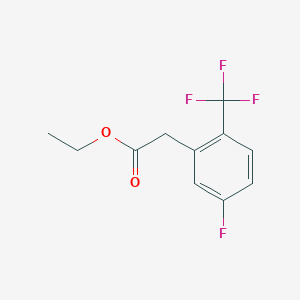
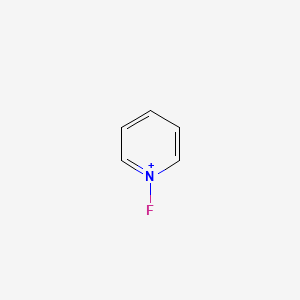
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
